![molecular formula C9H14N2 B2967393 3-(3-Methylpyridin-4-yl)propan-1-amine CAS No. 1000521-04-9](/img/structure/B2967393.png)
3-(3-Methylpyridin-4-yl)propan-1-amine
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Overview
Description
3-(3-Methylpyridin-4-yl)propan-1-amine is a useful research chemical for various organic synthesis transformations . It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .
Molecular Structure Analysis
The molecular structure of 3-(3-Methylpyridin-4-yl)propan-1-amine is represented by the InChI code:1S/C9H14N2/c1-8-7-11-6-4-9(8)3-2-5-10/h4,6-7H,2-3,5,10H2,1H3
. This compound has a molecular weight of 150.22 . Physical And Chemical Properties Analysis
3-(3-Methylpyridin-4-yl)propan-1-amine is a liquid at room temperature . It has a molecular weight of 150.22 .Scientific Research Applications
1. Pharmaceutical Research: Tyrosine Kinase Inhibitor Development “3-(3-Methylpyridin-4-yl)propan-1-amine” may serve as a precursor or a fragment in the synthesis of therapeutic agents like Imatinib, which is used to treat leukemia by specifically inhibiting tyrosine kinases .
2. Organic Synthesis: Intermediate for Complex Molecules This compound could be utilized as an intermediate in the synthesis of more complex molecules, such as those containing triazole rings, which have various applications in medicinal chemistry .
3. Analytical Chemistry: Reagent for Chemical Analysis Due to its pyridine moiety, “3-(3-Methylpyridin-4-yl)propan-1-amine” might be used as a reagent in analytical chemistry for the detection or quantification of specific substances .
Material Science Molecular Simulation
The structural similarity to N-(pyridin-4-yl)pyridin-4-amine suggests potential use in molecular simulations to understand the arrangement of molecules within layered structures, which is important for material science research .
Safety and Hazards
properties
IUPAC Name |
3-(3-methylpyridin-4-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8-7-11-6-4-9(8)3-2-5-10/h4,6-7H,2-3,5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQARVRGPLPRMOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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